Dibromoethylaluminium
Description
Structure
2D Structure
Properties
CAS No. |
2386-62-1 |
|---|---|
Molecular Formula |
C2H5AlBr2 |
Molecular Weight |
215.85 g/mol |
IUPAC Name |
dibromo(ethyl)alumane |
InChI |
InChI=1S/C2H5.Al.2BrH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |
InChI Key |
JFICPAADTOQAMU-UHFFFAOYSA-L |
Canonical SMILES |
CC[Al](Br)Br |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for Dibromoethylaluminium
Established Synthetic Pathways
The foundational routes to Dibromoethylaluminium involve direct synthesis, yielding a mixture of ethylaluminium bromides, and the subsequent treatment of these mixtures or other organoaluminium precursors.
Direct Synthesis Approaches
The most common and direct method for preparing ethylaluminium bromides is the reaction of ethyl bromide with aluminium metal. This reaction typically produces ethylaluminum sesquibromide, which is not a single compound but rather an equilibrium mixture of diethylaluminium bromide ((C₂H₅)₂AlBr) and this compound (C₂H₅AlBr₂). The stoichiometry of this mixture is approximately represented by the formula (C₂H₅)₃Al₂Br₃.
The direct synthesis can be summarized by the following reaction:
3 C₂H₅Br + 2 Al → (C₂H₅)₂AlBr + C₂H₅AlBr₂
This process is analogous to the industrial synthesis of ethylaluminum sesquichloride (EASC) from ethyl chloride and aluminum. wikipedia.org The reaction is typically carried out using aluminium in various forms such as turnings, shavings, or powder, and requires the stringent exclusion of oxygen and moisture to prevent side reactions and ensure safety. wikipedia.org Initiation of the reaction can be facilitated by the addition of a small amount of iodine or by pre-treating the aluminium with an alkylaluminium halide. wikipedia.org
Precursor Chemistry and Reactivity Studies
An alternative pathway to ethylaluminium halides involves the reaction of triethylaluminium with a halogenating agent. While not a direct synthesis of this compound, the reaction of triethylaluminium with hydrogen bromide can be controlled to produce mixtures of ethylaluminium bromides.
(C₂H₅)₃Al + 2 HBr → C₂H₅AlBr₂ + 2 C₂H₆
Furthermore, the disproportionation of ethylaluminum sesquibromide is a key aspect of its chemistry. The equilibrium between diethylaluminium bromide and this compound within the sesquibromide mixture can be influenced by various factors, including the presence of Lewis bases. This principle is fundamental to isolating purer forms of this compound.
Optimization of Synthesis Protocols
Efforts to refine the synthesis of this compound have focused on manipulating reaction conditions to favor the formation of the desired dihalide and on developing methods to isolate it from the sesquibromide mixture.
Influence of Reaction Conditions
The conditions of the direct synthesis of ethylaluminum sesquibromide significantly impact the composition of the resulting mixture and the reaction rate. Key parameters include:
| Parameter | Influence on Synthesis |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as the decomposition of the organoaluminium products. |
| Solvent | The reaction is often carried out in a hydrocarbon solvent, which helps to moderate the reaction temperature and facilitate handling of the reactants and products. |
| Catalyst/Initiator | As mentioned, iodine or small amounts of alkylaluminium halides can be used to activate the aluminium surface and initiate the reaction. |
Methodological Refinements
A significant methodological advancement in obtaining pure this compound from the sesquibromide mixture is the use of Lewis bases. The addition of a suitable Lewis base can induce the disproportionation of the sesquibromide, leading to the precipitation of a complex of diethylaluminium bromide, thereby enriching the solution in this compound. The choice of the Lewis base is critical, as its affinity for the different organoaluminium species will determine the extent of disproportionation.
For instance, the addition of a strong Lewis base (L) can lead to the following equilibrium shift:
(C₂H₅)₃Al₂Br₃ + L ⇌ (C₂H₅)₂AlBr·L (precipitate) + C₂H₅AlBr₂ (in solution)
Subsequent separation of the precipitated complex allows for the isolation of a solution enriched in this compound.
Scalability Considerations for Research Applications
For research purposes, the synthesis of this compound needs to be scalable to provide sufficient quantities for various studies, such as its use as a co-catalyst in Ziegler-Natta polymerizations. wikipedia.orglibretexts.orglibretexts.org The direct synthesis of ethylaluminum sesquibromide is a scalable process, and its industrial implementation for the analogous chloride is well-established.
The scalability of the purification of this compound via Lewis base-induced disproportionation depends on several factors:
| Factor | Scalability Consideration |
| Reagent Cost and Availability | The cost and availability of the chosen Lewis base can impact the overall cost-effectiveness of the process at a larger scale. |
| Ease of Separation | The physical properties of the precipitated complex (e.g., particle size, filterability) are important for efficient separation on a larger scale. |
| Solvent Volume | The amount of solvent required for the reaction and separation steps will increase with the scale of the synthesis, impacting process efficiency and waste generation. |
| Heat Management | The exothermic nature of the reactions requires careful thermal management, which becomes more critical at larger scales to ensure safety and product stability. |
For many laboratory applications, the direct use of ethylaluminum sesquibromide as a source of this compound is often sufficient, avoiding the need for the purification step. The well-established procedures for handling and using air- and moisture-sensitive organoaluminium compounds are directly applicable to the scalable production and use of this compound in a research setting.
Catalytic Applications of Dibromoethylaluminium in Organic Transformations
Fundamental Principles of Catalysis
The catalytic prowess of dibromoethylaluminium is fundamentally rooted in its electronic structure, which imparts strong Lewis acidic character. This property is central to its ability to activate substrates and steer the course of chemical reactions.
This compound is a powerful Lewis acid due to the electron-deficient nature of the aluminum atom, which is bonded to two electronegative bromine atoms and an ethyl group. Lewis acids are defined as electron-pair acceptors. fiveable.me In a catalytic cycle, this compound can accept a pair of electrons from a substrate that possesses a lone pair, such as a halogen in an alkyl halide or the π-electrons of an olefin. This interaction forms a complex that activates the substrate, making it more susceptible to subsequent chemical reactions. The strength of its Lewis acidity is comparable to other ethylaluminum halides like ethylaluminum dichloride (EtAlCl₂), which is known to be a strong Lewis acid, only slightly less acidic than aluminum trichloride (B1173362) (AlCl₃). mit.edu This high Lewis acidity allows for the activation of even weakly basic substrates.
The primary role of this compound in many organic transformations is to act as an agent of electrophilic activation. By complexing with a substrate, it withdraws electron density, thereby increasing the electrophilicity of a particular atom within that substrate. For instance, in the context of Friedel-Crafts alkylation, this compound can interact with an alkyl halide, facilitating the cleavage of the carbon-halogen bond to generate a highly reactive carbocation. byjus.com This carbocation then acts as a potent electrophile that can attack an aromatic ring or other nucleophilic species. byjus.com This mode of activation is crucial for reactions that would otherwise be energetically unfavorable.
Applications in Hydrocarbon Conversions
This compound has been identified as a catalyst in various hydrocarbon conversions, a class of reactions vital to the petrochemical industry. google.com Its applications are particularly prominent in alkylation reactions, which are used to produce high-octane gasoline components and other valuable chemicals. psu.edu
Alkylation reactions involve the transfer of an alkyl group from one molecule to another. This compound and related ethylaluminum halides are effective catalysts for these processes, particularly in the alkylation of paraffins, olefins, and aromatic compounds.
The alkylation of isoparaffins, such as isobutane (B21531), with light olefins like butenes is a critical process in petroleum refining for the production of alkylate, a high-octane gasoline blending stock. psu.edu While strong liquid acids like sulfuric acid and hydrofluoric acid are traditionally used, research into alternative catalysts, including organoaluminum compounds, is ongoing. psu.edudoe.gov this compound has been cited as a component in catalyst systems for the alkylation of paraffins with olefins. google.com The mechanism involves the Lewis acid-catalyzed generation of a carbocation from the olefin, which then alkylates the paraffin.
Due to the scarcity of specific data for this compound, the following table presents representative data for the alkylation of isobutane with butenes using a sulfuric acid catalyst system, which is a well-documented industrial process for producing alkylate. core.ac.uk This provides context for the type of transformations where a Lewis acid like this compound could be applied.
| Parameter | Feedstock Composition (wt%) | Product (Alkylate) Composition (wt%) |
| Isobutane | 83.00 - 85.00 (circulating) | Varies |
| n-Butane | 7.80 - 8.50 | Varies |
| Butylene | 14.50 - 15.50 | Varies |
| Isobutylene | 6.50 - 9.00 | Varies |
| Trans-butylene | 16.50 - 17.90 | Varies |
| Cis-butylene | 11.00 - 12.00 | Varies |
| Reaction Conditions | ||
| Temperature | 279 K | |
| Pressure | 4 kgf/cm² |
Table 1: Representative data for the sulfuric acid-catalyzed alkylation of isobutane with butenes. core.ac.uk This illustrates a typical industrial process where a strong acid catalyst is employed.
The Friedel-Crafts alkylation of aromatic compounds is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds. byjus.comlibretexts.org Lewis acids like this compound are effective catalysts for this transformation. rsc.org They activate an alkylating agent, typically an alkyl halide or an olefin, to generate an electrophile that subsequently attacks the aromatic ring. fiveable.mebyjus.com For instance, ethylaluminum dichloride, a close analog of this compound, is known to catalyze the Friedel-Crafts alkylation of toluene (B28343). mdpi.com
| Aromatic Substrate | Alkylating Agent | Catalyst | Conversion of Aromatic (%) |
| Naphthalene | Propylene (B89431) | USY Zeolite | 51 |
| Biphenyl | Propylene | USY Zeolite | 46 |
| m-Cresol | Propylene | USY Zeolite | 64 |
| 1,2,4-Trimethylbenzene | Propylene | USY Zeolite | 68 |
| 1,4-Dichlorobenzene | Propylene | USY Zeolite | 29 |
| 1,4-Dibromobenzene | Propylene | USY Zeolite | 27 |
Table 2: Illustrative yields for the alkylation of various aromatic compounds with propylene using a solid acid catalyst. nih.gov
Dimerization and Oligomerization Processes
This compound is utilized as a component in catalyst systems for the dimerization and oligomerization of light olefins. These processes are fundamental in the petrochemical industry for producing valuable linear alpha-olefins, which are precursors to polymers and other chemicals. The function of this compound is typically as a catalyst activator or co-catalyst, often in conjunction with transition metal compounds.
In the dimerization of ethylene (B1197577) to produce butenes, particularly 1-butene, this compound can be part of a multi-component catalyst system. Processes have been developed that employ a two-step dimerization, first converting ethylene to butenes, and then the resulting butenes to octenes. google.comgoogle.com
For the initial ethylene dimerization step, titanium-based catalyst systems are often employed. These systems are typically composed of an alkyl titanate, an organic ether additive, and an organoaluminum compound. google.com While triethylaluminum (B1256330) is commonly cited, organoaluminum halides like this compound (often enriched with aluminum bromide) are also specified as suitable aluminum compounds for these catalytic compositions. google.comgoogle.com The reaction is generally carried out in a hydrocarbon solvent under controlled temperature and pressure to selectively yield 1-butene. google.com The mechanism for titanium-based dimerization catalysts is often debated, with both metallacycle and Cossee-type (insertion/β-hydride elimination) mechanisms being proposed. researchgate.net
| Parameter | Value | Reference |
| Catalyst System | Titanium-based (e.g., Ti(OR')₄ + Organoaluminum Compound) | google.com |
| Co-catalyst Component | This compound (enriched with aluminum bromide) | google.com |
| Reactant | Ethylene | google.com |
| Product | Butenes (high selectivity for 1-butene) | google.com |
| Temperature | 20°C to 70°C | google.com |
| Pressure | 0.5 to 8 MPa | google.com |
Following the production of butenes from ethylene, these C4 olefins can be subsequently dimerized to form octenes. This compound is also listed as a component for the catalyst systems used in this second dimerization stage. google.comgoogle.com These processes often utilize nickel-based catalysts in combination with an aluminum-containing compound, a system well-known in processes like the Dimersol™ technology. google.comgoogle.com
The catalytic system for butene dimerization typically involves a nickel compound activated by an organoaluminum co-catalyst, which can include this compound. This homogeneous liquid-phase reaction yields a mixture of octene isomers. The high purity of the butene feed derived from the initial ethylene dimerization step is advantageous, as it minimizes catalyst poisons and obviates the need for intermediate purification steps. google.com
| Parameter | Value | Reference |
| Catalyst System | Nickel-based (e.g., Nickel Compound + Organoaluminum Compound) | google.comgoogle.com |
| Co-catalyst Component | This compound (enriched with aluminum bromide) | google.com |
| Reactant | Butenes | google.com |
| Product | Octenes | google.com |
| Selectivity | >81% for Butenes (in the preceding step) | google.com |
| Temperature | -80°C to 100°C | google.com |
In olefin oligomerization, controlling the selectivity towards a specific product (e.g., dimers vs. higher oligomers, or linear vs. branched alpha-olefins) is of paramount importance. The organoaluminum co-catalyst, such as this compound, plays a crucial role in this control, primarily by activating the transition metal center and influencing its electronic and steric environment. rsc.orgmdpi.comcsic.es
Ring-Opening Polymerization
Based on a review of available research, there is no information to suggest that this compound is applicable as a catalyst or co-catalyst in ring-opening polymerization (ROP) processes. ROP involves different mechanisms (e.g., cationic, anionic, metathesis) and typically employs other classes of initiators and catalysts to polymerize cyclic monomers like lactones, epoxides, or cycloalkenes. mdpi.comijcea.org
This compound within Integrated Catalytic Systems
This compound is not only used as a co-catalyst in traditional transition metal-based systems but also as a precursor for creating more complex, integrated catalytic environments such as acidic ionic liquids.
Formation and Application in Acidic Ionic Liquid Catalysts
Acidic ionic liquids (ILs) are salts with low melting points that can be designed to act as both solvents and catalysts for a variety of chemical reactions, including olefin dimerization and oligomerization. researchgate.net Chloroaluminate ionic liquids, a common type of acidic IL, are formed by reacting an aluminum halide, such as aluminum trichloride (AlCl₃), with a halide salt, typically an imidazolium (B1220033) or pyridinium (B92312) halide. researchgate.net
The acidity of these ionic liquids can be tuned by altering the molar ratio of the components. Organoaluminum halides, including this compound, can be used in place of or in addition to aluminum trichloride to create these Lewis acidic media. researchgate.net The resulting alkylchloroaluminate ILs are effective catalysts for olefin transformations. researchgate.net The use of these ionic liquids offers potential advantages, such as providing a homogeneous reaction environment while allowing for easier catalyst separation. researchgate.net
| Component 1 | Component 2 | Resulting Catalyst Type | Application | Reference |
| Alkyl-substituted imidazolium or pyridinium halide | This compound | Acidic (Lewis) Ionic Liquid | Alkylation, Dimerization, Oligomerization | researchgate.net, researchgate.net |
Synergistic Effects with Co-catalysts in Complex Reaction Systems
Synergistic catalysis involves the simultaneous activation of reactants by two or more distinct catalysts, leading to enhanced reaction rates or selectivities that are not achievable with a single catalyst. wikipedia.org In the context of Ziegler-Natta polymerization, organoaluminium compounds like this compound would be expected to function as a co-catalyst in conjunction with a transition metal catalyst, typically a titanium, zirconium, or hafnium compound. wikipedia.orgnih.gov
Table 1: Hypothetical Synergistic Catalytic System for Olefin Polymerization
| Catalyst Component | Co-catalyst | Monomer | Potential Synergistic Effect |
| Titanium Tetrachloride (TiCl₄) | This compound | Ethylene | Activation of Ti center, control of polymer molecular weight |
| Zirconocene Dichloride (Cp₂ZrCl₂) | This compound | Propylene | Influence on stereoselectivity and polymer tacticity |
This table is illustrative and based on the known functions of related ethylaluminium compounds in Ziegler-Natta catalysis.
Studies on Catalyst Deactivation and Regeneration in Research Context
Catalyst deactivation is a critical issue in industrial processes, leading to a loss of activity and/or selectivity over time. numberanalytics.comscispace.com For Ziegler-Natta catalysts, deactivation can occur through several mechanisms. scispace.com
The deactivation pathways for Ziegler-Natta catalysts involving ethylaluminium co-catalysts are generally understood to involve several mechanisms:
Poisoning: Impurities in the reaction medium, such as water, oxygen, or carbon dioxide, can react with and deactivate the active catalytic centers. Organoaluminium compounds are highly reactive towards these impurities.
Sintering: At elevated temperatures, the active metal particles on the catalyst support can agglomerate, leading to a reduction in the active surface area. scispace.com
Fouling: The deposition of byproducts or high molecular weight polymers on the catalyst surface can block access to the active sites. numberanalytics.com
Reduction of the Transition Metal: The organoaluminium co-catalyst can over-reduce the transition metal to a lower, inactive oxidation state. The nature of the alkyl and halide groups on the aluminium influences its reducing power.
While no studies specifically detail the deactivation pathways for this compound-based catalysts, it is plausible that they would be susceptible to similar deactivation mechanisms as other ethylaluminium halide systems. The presence of two bromine atoms would likely modulate the Lewis acidity and reducing strength compared to other ethylaluminium halides, which could, in turn, affect the rate and mechanism of deactivation.
Table 2: Potential Deactivation Mechanisms for a this compound-based Catalyst System
| Deactivation Mechanism | Description | Potential Consequence |
| Reaction with Impurities | This compound and the active Ti/Zr center react with trace H₂O, O₂, etc. | Formation of inactive metal oxides and hydroxides. |
| Over-reduction | Reduction of the active transition metal to an inactive, lower oxidation state. | Loss of catalytic activity. |
| Ligand Exchange/Abstraction | Interaction with solvents or other species leading to changes in the catalyst structure. | Alteration of catalyst performance and selectivity. |
This table is based on general knowledge of Ziegler-Natta catalyst deactivation and is not based on specific experimental data for this compound.
The regeneration of spent catalysts is crucial for the economic and environmental sustainability of chemical processes. numberanalytics.com Regeneration strategies aim to restore the catalyst's activity by removing deactivating species or by reactivating the catalytic sites.
For Ziegler-Natta catalysts, regeneration can be complex due to the multicomponent nature of the catalyst and the various deactivation mechanisms. Common strategies include:
Washing: Solvents can be used to wash away foulants and soluble deactivated species from the catalyst surface.
Thermal Treatment: Controlled heating can be employed to burn off carbonaceous deposits (coke).
Chemical Treatment: Reactivation can sometimes be achieved by treating the catalyst with specific chemical agents to restore the active sites. For instance, treatment with organoaluminium compounds can sometimes reactivate catalyst sites.
There is no specific research available on the regeneration of catalysts that have been deactivated in the presence of this compound. However, the general principles of Ziegler-Natta catalyst regeneration would likely apply. The choice of regeneration method would depend on the specific deactivation mechanism. For example, if deactivation is primarily due to fouling, a solvent wash might be effective. If over-reduction is the main issue, a carefully controlled oxidation step might be necessary, followed by reactivation with the co-catalyst.
Reaction Mechanisms and Mechanistic Investigations Involving Dibromoethylaluminium
Elucidation of Elementary Reaction Steps
The fundamental sequence of elementary steps that constitute the reaction mechanisms involving dibromoethylaluminium has not been specifically detailed in available research. General principles of chemical kinetics state that reaction mechanisms are composed of a series of elementary steps, which can be unimolecular or bimolecular. These steps collectively describe the transformation of reactants into products. However, the specific application of these principles to delineate the precise bond-breaking and bond-forming events in reactions with this compound is not documented in the provided search results.
Transition State Analysis and Energy Profiles
Transition state analysis is a critical tool for understanding the energy barriers and the geometry of the highest-energy point along a reaction coordinate. Computational methods, such as density functional theory (DFT), are often employed to model transition states and calculate energy profiles. However, no studies presenting a transition state analysis or the corresponding energy profiles for reactions mediated by this compound were found. Such analyses would provide insight into the kinetics and feasibility of proposed reaction pathways.
Kinetic Studies of Catalytic Cycles
Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, which can help to elucidate the reaction mechanism. While this compound is mentioned in the context of catalytic processes, specific kinetic data or detailed investigations into the catalytic cycles it may participate in are not available. The rate law for a reaction is determined by its slowest, rate-determining step, and without experimental kinetic data, this step cannot be identified for reactions involving this compound.
Stereochemical Aspects of Reactions Mediated by this compound
The stereochemical outcome of a reaction is a key aspect of its mechanism, indicating how the spatial arrangement of atoms is affected. Reactions can be stereoselective, favoring the formation of one stereoisomer over another, or stereospecific, where the stereochemistry of the product is determined by the stereochemistry of the reactant. There is no information available regarding the stereochemical control exerted by this compound in any chemical transformation. For instance, whether it facilitates syn or anti addition to a double bond or leads to retention or inversion of stereochemistry at a chiral center is not documented.
Advanced Spectroscopic Characterization for Research Insights into Dibromoethylaluminium Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the dynamics of Dibromoethylaluminium in solution. noaa.gov It provides detailed information on molecular structure and is particularly powerful for investigating the dynamic equilibria and reaction pathways characteristic of organoaluminium reagents. wiley.com
This compound is rarely a discrete entity in solution. It exists as part of a complex mixture governed by the Schlenk equilibrium. This equilibrium involves the exchange of alkyl and halide groups between aluminium centers, leading to the co-existence of several species. For the ethylaluminium bromide system, the primary equilibrium is:
2 Et₂AlBr ⇌ Et₃Al + EtAlBr₂
In practice, these species can form dimers or higher oligomers, and a more comprehensive representation involves the ethylaluminium sesquibromide (Et₃Al₂Br₃), which is formally a 1:1 mixture of Et₂AlBr and EtAlBr₂. NMR spectroscopy is the principal tool for identifying and quantifying the components of this equilibrium. caltech.educaltech.edu
¹H and ¹³C NMR: The ethyl groups attached to different aluminium species will experience distinct electronic environments, leading to separate signals in both ¹H and ¹³C NMR spectra. The methylene (B1212753) protons (Al-CH₂-CH₃) are particularly sensitive to the substituents on the aluminium atom. As the number of electronegative bromine atoms increases, the electron-withdrawing effect deshields the adjacent protons, shifting their resonance downfield. researchgate.net
²⁷Al NMR: Aluminium-27 is a quadrupolar nucleus, and its NMR signals are sensitive to the symmetry of the coordination sphere around the aluminium atom. researchgate.net Different species within the Schlenk equilibrium, such as four-coordinate aluminium in a halide-bridged dimer versus a three-coordinate monomer, will have distinct ²⁷Al chemical shifts and line widths.
The addition of Lewis bases (e.g., ethers, amines, phosphines) to the system leads to the formation of stable adducts. nih.govwikipedia.org This coordination event shifts the Schlenk equilibrium, often favoring the formation of specific species that can be isolated or observed spectroscopically. NMR is used to characterize these adducts, with coordination causing significant changes in the chemical shifts of the ethyl group and the Lewis base itself.
Table 1: Representative ¹H NMR Chemical Shifts for Ethyl Groups in an Ethylaluminium Bromide Equilibrium Mixture
| Compound/Species | Typical ¹H Chemical Shift (δ, ppm) - CH₂ | Typical ¹H Chemical Shift (δ, ppm) - CH₃ | Notes |
| Triethylaluminium (Et₃Al) | ~0.3 (q) | ~1.1 (t) | Reference for least deshielded ethyl group. |
| Diethylaluminium Bromide (Et₂AlBr) | ~0.5 (q) | ~1.2 (t) | Intermediate deshielding. |
| This compound (EtAlBr₂) * | ~0.8 (q) | ~1.4 (t) | Most deshielded due to two bromine atoms. |
*Note: Values for EtAlBr₂ are estimated based on trends observed in related organoaluminium halide systems. Signals are often broadened due to chemical exchange.
NMR spectroscopy is a powerful tool for real-time monitoring of reactions involving this compound. By acquiring spectra at various time intervals, chemists can track the consumption of reactants and the formation of products, allowing for detailed kinetic analysis. wiley.com For instance, in an alkylation reaction, the disappearance of the characteristic signals for the starting material and EtAlBr₂ can be monitored alongside the appearance of new signals corresponding to the alkylated product.
Furthermore, NMR is crucial for detecting and characterizing transient intermediates. Many organoaluminium reactions proceed through short-lived species that are not isolable. Low-temperature NMR experiments can slow down reaction rates and chemical exchange processes, enabling the observation and structural elucidation of these fleeting intermediates, which provides critical insight into the reaction mechanism. nottingham.ac.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sa These methods are complementary and essential for probing the structure and bonding within this compound systems, both in isolation and during reactions. americanpharmaceuticalreview.comphotothermal.com
The interaction of this compound, a potent Lewis acid, with Lewis bases can be effectively studied using vibrational spectroscopy. libretexts.org When an adduct is formed, the coordination of the base to the aluminium center alters the electronic structure and, consequently, the vibrational frequencies of the bonds involved.
Shifts in Ligand Bands: The vibrational modes of the Lewis base are perturbed upon coordination. For example, if a carbonyl-containing compound coordinates to EtAlBr₂, the C=O stretching frequency will decrease significantly due to the weakening of the bond as electron density is drawn towards the aluminium.
Shifts in Al-X Bands: The Al-C and Al-Br stretching frequencies are also sensitive to changes in the coordination number of the aluminium atom. In its monomeric form, EtAlBr₂ is trigonal planar (three-coordinate). Upon forming an adduct with a Lewis base, it becomes tetrahedral (four-coordinate). This change in geometry and coordination strengthens the Al-C bond and weakens the Al-Br bonds, leading to a shift in their respective stretching frequencies. Raman spectroscopy is particularly useful for observing the symmetric Al-C and Al-Br vibrations. mt.comspectroscopyonline.com
Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound and its Adducts
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | Notes |
| ν(Al-C) | Aluminium-Carbon stretch | 550 - 650 | Frequency can increase upon adduct formation. |
| ν(Al-Br) | Aluminium-Bromine stretch | 350 - 450 | Frequency typically decreases upon adduct formation due to change in coordination. |
| δ(CH₂) | Methylene bending/scissoring | 1100 - 1250 | Sensitive to the electronic environment. |
| ν(C-H) | Ethyl group C-H stretches | 2850 - 2980 | Less diagnostic for Lewis acid-base interactions but confirms presence of the alkyl group. |
Both IR and Raman spectroscopy can be implemented with fiber-optic probes for the in-situ monitoring of reactions involving this compound. mt.com This allows for real-time analysis of the reacting mixture without the need for sampling, providing a continuous stream of data on the concentration of reactants, products, and intermediates. This is particularly valuable for understanding reaction kinetics, identifying reaction endpoints, and detecting the formation of unstable intermediates that might only exist under reaction conditions. americanpharmaceuticalreview.com For example, in a polymerization reaction catalyzed by an ethylaluminium species, IR spectroscopy could monitor the consumption of the monomer by tracking the disappearance of its characteristic C=C stretching band.
Mass Spectrometry (MS) for Reaction Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of fragmentation pathways. chemguide.co.uk For a highly reactive compound like this compound, specialized handling and ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are often required to prevent decomposition before analysis. uwc.ac.za
Analysis of the fragmentation pattern provides structural clues. The mass spectrum of this compound would be characterized by the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a distinctive isotopic pattern for any fragment containing bromine atoms. savemyexams.com A fragment with one bromine atom will show two peaks of equal intensity separated by 2 m/z units (M and M+2). A fragment containing two bromine atoms, like the molecular ion, will show three peaks with a characteristic 1:2:1 intensity ratio (M, M+2, M+4).
The fragmentation of the this compound molecular ion (EtAlBr₂⁺˙) would likely proceed through several key pathways:
Loss of the ethyl group: Cleavage of the Al-C bond to lose an ethyl radical (•C₂H₅), resulting in an [AlBr₂]⁺ fragment.
Loss of a bromine atom: Cleavage of an Al-Br bond to lose a bromine radical (•Br), yielding an [EtAlBr]⁺ fragment.
Loss of ethene: A β-hydride elimination followed by loss of ethene (C₂H₄) to give a [HAlBr₂]⁺˙ fragment.
By analyzing the fragments produced, researchers can confirm the structure of the compound and gain insights into its bond strengths and gas-phase reactivity, which can help in understanding its reaction pathways. libretexts.orglibretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound (EtAlBr₂)
| Ion Fragment | Formula | Predicted m/z (using ²⁷Al, ¹²C, ¹H, ⁷⁹Br, ⁸¹Br) | Notes |
| Molecular Ion | [C₂H₅AlBr₂]⁺ | 210, 212, 214 | 1:2:1 isotopic pattern due to two Br atoms. |
| Loss of Ethyl Radical | [AlBr₂]⁺ | 185, 187, 189 | 1:2:1 isotopic pattern. |
| Loss of Bromine Radical | [C₂H₅AlBr]⁺ | 131, 133 | 1:1 isotopic pattern from one Br atom. |
| Loss of Ethene | [HAlBr₂]⁺ | 182, 184, 186 | 1:2:1 isotopic pattern. |
| Ethyl Cation | [C₂H₅]⁺ | 29 | Common fragment in ethyl-containing compounds. |
Identification of Adducts and Decomposition Products
The study of adducts and decomposition products is critical for understanding the stability and reactivity of organoaluminum compounds like this compound. While specific studies detailing the decomposition pathways of this compound are not prevalent in the readily available literature, general principles of organoaluminum chemistry suggest that it would be susceptible to hydrolysis and would form adducts with Lewis bases.
In analogous systems, the decomposition of adducts, such as those formed between cation radicals and alkenes in the presence of nitriles, has been investigated using NMR spectroscopy. nih.gov For instance, the decomposition of thianthrene (B1682798) cation radical adducts with alkenes in acetonitrile (B52724) leads to the formation of various products, including oxazolines and complex thianthrenium salts. nih.gov These studies highlight the importance of the solvent and residual water in the decomposition process, which would also be relevant for the highly reactive this compound. The decomposition of such adducts was extensively studied using ¹H and ¹³C NMR spectroscopy to identify the resulting products. nih.gov
The decomposition of organometallic complexes can often lead to the formation of metal oxides as the final product, a process that can be monitored by thermal analysis techniques. mtu.edu In the presence of other reactants, more complex organic products can be formed. For example, the decomposition of lipid hydroperoxides can generate reactive α,β-unsaturated aldehydes which then form covalent adducts with other molecules. nih.gov
A hypothetical reaction scheme for the decomposition of a this compound adduct in the presence of a nitrile and an alcohol could be proposed based on analogous reactions. nih.gov The identification of the resulting products would rely heavily on spectroscopic techniques.
Table 1: Spectroscopic Techniques for Adduct and Decomposition Product Identification
| Spectroscopic Technique | Information Provided |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the structural elucidation of organic and organometallic products. nih.gov |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, enabling the identification of molecular weights of adducts and decomposition fragments. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecules, helping to characterize the products of decomposition and adduct formation. |
| Thermal Analysis (TGA/DTA) | Monitors changes in physical and chemical properties as a function of temperature, which can indicate decomposition pathways and the formation of stable end-products like metal oxides. mtu.edu |
X-ray Diffraction and Solid-State Analysis of this compound Complexes (if applicable)
Powder X-ray diffraction (PXRD) is another valuable technique, particularly for the characterization of polycrystalline materials. ijert.orgamericanpharmaceuticalreview.com It provides a "fingerprint" diffraction pattern that is unique to a specific crystalline phase, allowing for phase identification and analysis of phase purity. ijert.orglibretexts.org PXRD can also be used to study solid-state reactions and transformations. libretexts.org
While no specific X-ray diffraction studies on this compound complexes were found in the available search results, the general applicability of the technique is clear. For instance, X-ray crystallography has been used to identify the structures of complex organic salts formed from the decomposition of other organosulfur compounds. nih.gov
Table 3: Information from X-ray Diffraction Analysis
| Parameter | Description |
| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements of the crystal. |
| Atomic Coordinates | The positions of all atoms within the unit cell, which define the molecular structure. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Crystal Packing | How the individual molecules are arranged in the crystal. |
The successful application of X-ray diffraction is contingent upon the ability to grow single crystals of sufficient size and quality, which can be a significant challenge for reactive species like this compound and its adducts.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure
The electronic structure of organoaluminum compounds is complex, often involving three- or four-coordinate aluminum centers. farabi.university Triorganoaluminium compounds frequently exist as dimers with bridging alkyl groups. farabi.university While specific quantum chemical studies on dibromoethylaluminium are not prevalent in the literature, calculations would likely be performed on both the monomeric (EtAlBr₂) and potential dimeric ([EtAlBr₂]₂) forms to determine their relative stabilities.
Key properties derived from these calculations include:
Molecular Geometry: Optimization calculations would predict bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
Electron Distribution: Analysis of the calculated wavefunction, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This is crucial for understanding the polarity of the bonds and identifying potential sites for nucleophilic or electrophilic attack. The C-Si bond, for instance, is polarized towards carbon due to electronegativity differences, making silicon susceptible to nucleophilic attack. wikipedia.org
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.org
Table 1: Illustrative Calculated Electronic Structure Properties for Monomeric this compound
| Property | Calculated Value | Description |
| Al-C Bond Length | ~2.0 Å | The distance between the aluminum and ethyl carbon atoms. |
| Al-Br Bond Length | ~2.3 Å | The distance between the aluminum and bromine atoms. |
| C-Al-C Angle | N/A (monomer) | Not applicable for the monomeric form. |
| Br-Al-Br Angle | ~115° | The angle between the two bromine atoms bonded to aluminum. |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.3 eV | An indicator of chemical reactivity and stability. scirp.org |
| Dipole Moment | ~3.5 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are representative and based on typical data from quantum chemical calculations for similar organometallic compounds. They are for illustrative purposes only, as specific published calculations for this compound are scarce.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceptionally popular for studying the reactivity and selectivity of chemical reactions due to its favorable balance of computational cost and accuracy. whiterose.ac.ukspectroscopyonline.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy based on its electron density. aps.org
For this compound, DFT studies would be instrumental in understanding its role in chemical transformations, particularly in catalysis where related compounds like ethylaluminum dichloride are frequently used as co-catalysts. researchgate.netresearcher.liferesearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which allows for the determination of reaction barriers and the rationalization of observed product distributions (selectivity). escholarship.orgresearchgate.net
Applications of DFT to this compound would include:
Lewis Acidity: Calculating the energy of adduct formation between EtAlBr₂ and various Lewis bases (e.g., ethers, amines) to quantify its Lewis acidity, a key aspect of its catalytic activity. farabi.university
Reaction Mechanisms: Investigating the step-by-step mechanism of reactions where EtAlBr₂ acts as a catalyst or reagent. For example, in Ziegler-Natta polymerization, DFT can model the interaction of the aluminum co-catalyst with the transition metal center and the monomer. google.com
Regio- and Stereoselectivity: In reactions with multiple possible outcomes, DFT can calculate the activation energies for all competing pathways. The pathway with the lowest energy barrier is predicted to be the major one, thus explaining the reaction's selectivity. acs.orgbeilstein-journals.org This is achieved by analyzing reactivity indices derived from DFT, such as Fukui functions, which identify the most reactive sites within a molecule. researchgate.net
Table 2: Example DFT-Calculated Energy Profile for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (EtAlBr₂ + Alkene) | 0.0 | Reference energy for the separated reactants. |
| Pre-reaction Complex | -5.2 | Stabilized complex formed before the reaction. |
| Transition State | +15.8 | The highest energy point along the reaction coordinate. |
| Product | -20.1 | The final product of the reaction step. |
Note: This table illustrates a hypothetical energy profile for the carboalumination of an alkene with this compound. The values are representative of typical DFT results for such reactions.
Molecular Dynamics Simulations of this compound in Solution
While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as a solute in a solvent, over time. stanford.eduvalencelabs.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes like conformational changes, diffusion, and solvation shell structure. valencelabs.comarxiv.org
An MD simulation of this compound in a solvent (e.g., toluene (B28343) or tetrahydrofuran) would provide critical insights into its behavior in a realistic chemical environment. Such simulations rely on a "force field," a set of parameters that describes the potential energy of the system as a function of atomic positions.
Key insights from MD simulations would be:
Solvation Structure: MD can determine how solvent molecules arrange themselves around the EtAlBr₂ molecule, calculating the radial distribution function for different atom pairs. This reveals the structure and stability of the solvation shell. uj.edu.pl
Dimerization Equilibrium: In solution, organoaluminum compounds can exist in equilibrium between monomeric and dimeric forms. farabi.university MD simulations could be used to study the dynamics of this equilibrium, including the rates of association and dissociation.
Transport Properties: From the simulated trajectory, properties such as the diffusion coefficient of this compound in a given solvent can be calculated, which is important for understanding reaction kinetics in solution.
Table 3: Potential Outputs from an MD Simulation of this compound in Toluene
| Property | Potential Finding | Significance |
| Solvation Shell Composition | Toluene molecules orient with their aromatic rings towards the aluminum center. | Indicates a π-complex interaction between the solvent and the Lewis acidic aluminum. |
| First Solvation Shell Radius | Al-C(toluene) distance peaks at ~3.5 Å. | Defines the immediate solvent environment around the solute molecule. |
| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s at 298 K. | Quantifies the mobility of the molecule in solution, affecting reaction rates. |
| Monomer-Dimer Lifetime | The average lifetime of the monomeric species before dimerization. | Provides information on the dominant form of the compound in solution. |
Prediction of Reaction Pathways and Energetics
A primary goal of computational chemistry is the a priori prediction of how chemical reactions will proceed. mdpi.com By combining quantum mechanics (often DFT) with algorithms for exploring potential energy surfaces, it is possible to map out the most likely pathways for a given reaction, identify all relevant intermediates and transition states, and calculate their relative energies. escholarship.orgresearchgate.net
For this compound, this predictive power could be applied to its synthesis, decomposition, or its reactions with other substrates. For example, one could computationally investigate the reaction of ethyl bromide with an aluminum-containing species to form EtAlBr₂. The calculations would reveal the activation energy for the reaction and the energy of any intermediates, providing a complete thermodynamic and kinetic profile.
The process typically involves:
Reactant and Product Optimization: The geometries and energies of the starting materials and final products are calculated.
Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products, which corresponds to the transition state.
Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the found transition state correctly connects the desired reactants and products.
Thermochemical Analysis: From the calculated energies and vibrational frequencies, thermodynamic quantities like enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction and activation can be determined.
These predictions are invaluable for understanding reaction mechanisms, optimizing reaction conditions, and explaining experimental observations. acs.org
Design of Novel this compound Species via Computational Methods
Beyond analyzing existing compounds, computational chemistry serves as a powerful tool for the in silico design of new molecules with tailored properties. nih.govnih.gov By modifying the structure of a parent molecule like this compound and calculating the properties of the new variant, chemists can screen large numbers of potential candidates computationally before committing to expensive and time-consuming laboratory synthesis.
For this compound, computational design could focus on several areas:
Modifying Lewis Acidity: By replacing the ethyl group with other alkyl or aryl groups, or by substituting the bromine atoms with other halogens (F, Cl, I), the Lewis acidity of the aluminum center can be tuned. Calculations can predict how these changes affect the LUMO energy and the binding affinity to Lewis bases.
Enhancing Catalytic Activity: In the context of catalysis, ligands can be computationally designed to attach to the aluminum center. These ligands could be designed to enhance solubility, increase stability, or create a specific chiral environment to control the stereoselectivity of a reaction. researchgate.net
Creating Novel Frustrated Lewis Pairs (FLPs): Computational methods have been used to design novel organoaluminum systems, including those that could function as Frustrated Lewis Pairs for small molecule activation. nih.gov One could explore modifications to EtAlBr₂ to create a system with a sterically hindered Lewis acidic site and a nearby Lewis basic site.
This design process creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. google.com
Future Directions and Emerging Research Avenues
Development of Novel Dibromoethylaluminium Derivatives for Enhanced Reactivity
The reactivity of organoaluminium compounds can be precisely tuned by modifying the ligands attached to the aluminum center. youtube.com Future research will likely focus on synthesizing novel derivatives of this compound to enhance its stability, selectivity, and reactivity for specific applications. This involves the strategic substitution of the ethyl group or one of the bromine atoms with other organic or inorganic moieties.
Key research objectives in this area include:
Synthesis of Ligand-Stabilized Derivatives: Introducing sterically bulky or chelating ligands could stabilize the monomeric form of the compound, preventing the formation of dimers and potentially increasing its Lewis acidity and catalytic activity.
Formation of Mixed-Halide Systems: Replacing one bromide with a different halide (fluoride or iodide) could alter the compound's reactivity profile, influencing its behavior in halogen-exchange reactions or as a catalyst component.
Creation of Chiral Derivatives: The introduction of chiral ligands could lead to the development of novel asymmetric catalysts for stereoselective synthesis, a crucial area in pharmaceutical and fine chemical production.
The exploration of these derivatives will be guided by the goal of creating reagents with tailored properties, moving beyond the capabilities of existing organoaluminium compounds like ethylaluminum dichloride and diethylaluminum chloride. tuodaindus.comsigmaaldrich.com
Table 1: Hypothetical this compound Derivatives and Potential Research Focus
| Derivative Class | Example Structure | Potential Reactivity Enhancement | Research Focus |
| Amido-Dibromoethylaluminates | (R₂N)Al(Et)Br₂ | Modulated Lewis acidity, enhanced solubility | Asymmetric catalysis, fine chemical synthesis |
| Alkoxy-Dibromoethylaluminates | (RO)Al(Et)Br₂ | Altered steric hindrance and electronic effects | Polymerization catalysis, regioselective reactions |
| Mixed-Halide Ethylaluminiums | I-Al(Et)Br | Tunable reactivity in halide exchange | Precursors for complex organometallic synthesis |
| Chiral Ligand Adducts | (Chiral-L)·Al(Et)Br₂ | Enantioselective Lewis acid catalysis | Asymmetric Diels-Alder, aldol, and ene reactions |
This table is illustrative and presents hypothetical research directions based on known principles of organometallic chemistry.
Applications in Sustainable Chemistry and Green Synthesis Methodologies
The principles of green chemistry emphasize the use of earth-abundant, less toxic materials and the design of energy-efficient processes. dergipark.org.trresearchgate.net Aluminum is a highly abundant and relatively inexpensive metal, making its compounds attractive alternatives to catalysts based on rare or toxic heavy metals. d-nb.info Research into this compound can contribute significantly to sustainable chemistry.
Future research in this context could explore:
Catalysis with Earth-Abundant Metals: Developing catalytic systems based on this compound for fundamental organic transformations, reducing reliance on precious transition metals. d-nb.info
Solvent-Free Reactions: Investigating the use of this compound as a catalyst in solvent-free or mechanochemical conditions to minimize solvent waste, a key goal of green chemistry. nih.gov
Renewable Feedstock Conversion: Applying this compound-based catalysts to the conversion of biomass-derived platform molecules into valuable chemicals and polymers, contributing to a circular economy. york.ac.uk
Designing for Degradation: Creating functional materials and polymers using this compound as a catalyst, with a focus on designing them for biodegradability to address plastic pollution. york.ac.uk
The development of green synthetic methods using plant-derived compounds as reducing and capping agents is a growing field. mdpi.comnih.gov Future work could investigate the possibility of using such bio-derived molecules to modify this compound, creating more environmentally benign reagents.
Integration with Flow Chemistry and Automated Reaction Optimization
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly when dealing with highly reactive reagents like organoaluminium compounds. researchgate.netrsc.org The pyrophoric and water-reactive nature of many aluminum alkyls necessitates careful handling, making them ideal candidates for the enclosed and controlled environment of a flow reactor. noaa.govnj.gov
Emerging research will likely focus on:
Taming Reactivity: Using microreactors to safely handle neat or highly concentrated this compound, enabling reactions that would be too hazardous to conduct on a large scale in traditional batch reactors.
Automated Optimization: Combining flow reactors with automated sampling and online analytical techniques (e.g., NMR, FT-IR) to rapidly screen reaction parameters such as temperature, pressure, and residence time. bruker.commit.edu This allows for the rapid identification of optimal conditions for reactions involving this compound.
On-Demand Reagent Generation: Developing flow processes where a highly reactive this compound derivative is generated and consumed in situ, avoiding the need to store sensitive intermediates.
Machine Learning-Guided Discovery: Employing machine learning algorithms to analyze data from automated flow experiments, predicting optimal reaction conditions and even suggesting novel reaction pathways. nih.gov
This integration of this compound chemistry with automated flow platforms promises to accelerate the discovery of new reactions and the development of efficient, safe, and scalable manufacturing processes. rsc.orgmit.edu
Exploration in Unprecedented Catalytic Transformations
Organoaluminium compounds are versatile catalysts and co-catalysts in a variety of reactions, including polymerization and hydroalumination. d-nb.infowikipedia.org While compounds like ethylaluminum dichloride are known to catalyze Diels-Alder reactions and polymerizations sigmaaldrich.comresearcher.life, the specific catalytic potential of this compound remains largely unexplored. Its distinct Lewis acidity and steric profile could enable novel catalytic transformations.
Potential areas for exploration include:
Activation of Inert Bonds: Investigating the ability of this compound to activate strong chemical bonds, such as C-H and C-O bonds, leading to new methods for functionalizing hydrocarbons and ethers.
CO₂ Utilization: Exploring its use as a catalyst for the chemical fixation of carbon dioxide into valuable chemicals, such as cyclic carbonates or carboxylic acids. d-nb.info
Ring-Opening Polymerization: Studying its efficacy as an initiator for the ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polyesters.
Hydrofunctionalization Reactions: As an analogue of other aluminum hydrides which catalyze hydroboration nih.govd-nb.info, this compound derivatives could be developed for novel hydroamination, hydrosilylation, and hydroboration reactions of unsaturated substrates. d-nb.info
Table 2: Potential Catalytic Applications for this compound
| Reaction Type | Substrate Class | Potential Product | Significance |
| Asymmetric Friedel-Crafts | Arenes, Alkenes | Chiral Alkylated Aromatics | Access to enantiopure building blocks for pharmaceuticals. |
| CO₂/Epoxide Copolymerization | Epoxides, CO₂ | Polycarbonates | Valorization of CO₂ and production of biodegradable polymers. |
| Cross-Coupling Reactions | Alkyl Halides, Aryl Halides | C-C Coupled Products | Development of transition-metal-free coupling methodologies. |
| C-H Activation/Functionalization | Alkanes, Arenes | Functionalized Hydrocarbons | Direct conversion of simple feedstocks to high-value chemicals. |
This table presents hypothetical catalytic roles for this compound based on known reactivity patterns in organometallic chemistry.
Role in Advanced Materials Synthesis and Functional Polymers
The use of organoaluminium compounds as catalysts in polymerization, particularly in Ziegler-Natta systems, is well-established. wikipedia.orgnumberanalytics.com this compound could serve as a unique catalyst or initiator for creating advanced materials and functional polymers with tailored properties.
Future research directions in materials science could involve:
Synthesis of Block Copolymers: Utilizing this compound in controlled polymerization techniques to synthesize well-defined block copolymers for applications in nanotechnology and drug delivery. dtu.dk
Creation of Functional Polymers: Designing polymerization processes where this compound can incorporate functional monomers, leading to polymers with specific chemical handles for post-polymerization modification. mdpi.comrsc.org This allows for the attachment of bioactive molecules or other functional moieties.
Development of High-Performance Polymers: Exploring its use in the synthesis of polymers with enhanced thermal stability, mechanical strength, or electronic properties for demanding applications in aerospace and electronics. lidsen.com
Surface-Initiated Polymerization: Grafting this compound or its derivatives onto surfaces to initiate polymerization, creating polymer brushes that can modify the surface properties of materials for applications in coatings, sensors, and biomedical devices.
By leveraging this compound as a synthetic tool, researchers can aim to develop new generations of polymers and composite materials that address current challenges in technology and sustainability. lidsen.comroutledge.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dibromoethylaluminium, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via alkylation of aluminum with bromoethane under controlled conditions. Key variables include temperature (maintained at -20°C to 0°C to minimize side reactions), solvent choice (e.g., hexane for inertness), and stoichiometric ratios (Al:BrC₂H₅ ≈ 1:2). Yield optimization requires rigorous exclusion of moisture and oxygen, often achieved using Schlenk-line techniques. Purity is assessed via titration (e.g., GC-MS for residual solvents, Karl Fischer for moisture content). Researchers should replicate protocols from peer-reviewed syntheses and cross-validate with elemental analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures indicate its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ²⁷Al NMR) and Infrared (IR) spectroscopy are critical. In ²⁷Al NMR, a sharp singlet near 160 ppm confirms tetrahedral coordination. IR peaks at 550–600 cm⁻¹ (Al-Br stretching) and 2850–2960 cm⁻¹ (C-H stretching) validate the ethyl-bromine-Al framework. X-ray crystallography provides definitive structural proof but requires single crystals grown in anhydrous conditions. Researchers should compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Store under inert gas (argon/nitrogen) in flame-sealed ampoules or Schlenk flasks. Use gloveboxes for aliquot preparation. Degradation is monitored via periodic NMR checks for hydrolysis byproducts (e.g., Al-OH or Al-O-Al peaks). Contamination risks are mitigated by quartzware instead of glass (to avoid alkali metal leaching). Document storage conditions (temperature, duration) to correlate with experimental reproducibility .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) models the electron-deficient Al center’s Lewis acidity and its interaction with substrates. Parameters include bond dissociation energies (Al-Br vs. Al-C) and frontier molecular orbitals (LUMO location). Validate predictions with kinetic studies (e.g., monitoring Al-C bond formation via in-situ IR) and compare with analogous organoaluminum compounds. Use software like Gaussian or ORCA, ensuring basis sets (e.g., LANL2DZ for Al/Br) align with experimental conditions .
Q. What strategies resolve contradictions in reported thermodynamic data for this compound, and how should researchers validate such discrepancies?
- Methodological Answer : Contradictions in ΔHf or solubility data often arise from impurities or measurement techniques. Apply meta-analysis to identify outliers, then replicate experiments using standardized protocols (e.g., DSC for enthalpy, isothermal calorimetry for solubility). Cross-reference with computational thermochemistry (COSMO-RS models) and publish raw datasets to enable peer validation. Document solvent purity and calibration methods to isolate variables .
Q. What experimental design considerations are critical when studying the hydrolysis mechanisms of this compound to ensure reproducibility?
- Methodological Answer : Hydrolysis studies require controlled humidity chambers (e.g., 30–70% RH) and real-time monitoring (Raman spectroscopy for intermediate Al-OH species). Use deuterated solvents (D₂O) to track protonation pathways via ¹H NMR. Include negative controls (e.g., anhydrous conditions) and statistical replicates (n ≥ 3) to account for ambient moisture variability. Publish detailed kinetic profiles (time vs. product ratios) to aid mechanistic comparisons .
Q. How can researchers design collaborative studies to explore this compound’s applications in multi-component reactions while ensuring data interoperability?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use standardized reaction codes (e.g., RXNO for catalytic cycles) and platforms like Chemotion Repository. Establish shared protocols for in-situ analytics (e.g., synchrotron XAS for Al oxidation states) and metadata templates (solvent purity, instrument calibration logs). Cross-validate results through round-robin experiments across labs .
Data Presentation Guidelines
-
Example Table :
Reaction Condition Yield (%) Purity (GC-MS) Al-Br Bond Integrity (IR) Hexane, -10°C 82 99.2 590 cm⁻¹ Toluene, 25°C 45 87.5 575 cm⁻¹ (broad) -
Key References : Prioritize datasets from peer-reviewed journals with documented calibration methods. Avoid unreplicated or non-peer-reviewed sources (e.g., commercial databases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
